5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
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Overview
Description
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile is an organic compound with the molecular formula C9H2F8N2 It is a derivative of nicotinonitrile, characterized by the presence of pentafluoroethyl and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile typically involves the introduction of pentafluoroethyl and trifluoromethyl groups onto a nicotinonitrile backbone. One common method involves the reaction of nicotinonitrile with pentafluoroethyl iodide and trifluoromethyl iodide in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pentafluoroethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-trifluoromethyl-nicotinonitrile
- 6-Trifluoromethyl-nicotinonitrile
- 5-Cyano-2-trifluoromethyl-pyridine
Uniqueness
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H2F8N2 |
---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)5-1-4(2-18)3-19-6(5)8(12,13)14/h1,3H |
InChI Key |
NVJVVQNYEFJQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
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